molecular formula C16H13FN4O2S2 B2723597 4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide CAS No. 1021265-98-4

4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2723597
CAS No.: 1021265-98-4
M. Wt: 376.42
InChI Key: AJHBIXHAFPXHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound features a benzamide group substituted with a fluorine atom and a thiazole ring, which contributes to its unique chemical and biological properties.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted thiazole derivatives

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide
  • 4-chloro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide
  • 4-bromo-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide

Uniqueness

This compound is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to its chloro and bromo analogs . The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach its molecular targets .

Properties

IUPAC Name

4-fluoro-N-[4-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S2/c17-11-3-1-10(2-4-11)14(23)21-16-19-12(9-25-16)5-6-13(22)20-15-18-7-8-24-15/h1-4,7-9H,5-6H2,(H,18,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHBIXHAFPXHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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